

# GSK467: A Potent and Selective Inhibitor of Histone Demethylase KDM5B

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Compound of Interest		
Compound Name:	GSK467	
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A comprehensive analysis of the cross-reactivity profile of **GSK467**, a potent inhibitor of the histone demethylase KDM5B, reveals a high degree of selectivity against other histone demethylases. This guide provides a detailed comparison of **GSK467**'s inhibitory activity, supported by experimental data and protocols, to inform researchers and drug development professionals in the field of epigenetics.

**GSK467** has emerged as a valuable chemical probe for studying the biological functions of KDM5B (also known as JARID1B or PLU1), a member of the Jumonji C (JmjC) domain-containing family of histone lysine demethylases. KDM5B specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a modification associated with active gene transcription. Dysregulation of KDM5B has been implicated in various cancers, making it an attractive therapeutic target.

## Selectivity Profile of GSK467

**GSK467** demonstrates potent inhibition of KDM5B with a reported inhibitory constant (Ki) of 10 nM and a half-maximal inhibitory concentration (IC50) of 26 nM.[1] Extensive cross-reactivity screening against a panel of other JmjC domain-containing histone demethylases has confirmed its high selectivity.

A key study by Johansson et al. (2016) characterized the selectivity of **GSK467** and found it to be 180-fold more selective for KDM5B over KDM4C.[1] Furthermore, the inhibitor showed no measurable inhibitory activity against KDM6 family members and other tested Jumonji family demethylases at the concentrations evaluated.



Histone Demethylase Family	Target	IC50 (μM)	Selectivity vs. KDM5B
KDM5	KDM5B	0.026	-
KDM4	KDM4C	4.68	180-fold
KDM6	KDM6A (UTX)	>100	>3800-fold
KDM6B (JMJD3)	>100	>3800-fold	

Table 1: Comparative inhibitory activity of **GSK467** against a selection of histone demethylases. Data derived from Johansson C, et al. Nat Chem Biol. 2016 Jul;12(7):539-45.

# **Mechanism of Action and Signaling Pathway**

KDM5B functions as a transcriptional repressor by demethylating H3K4me2/3 at gene promoters, leading to a more condensed chromatin state and reduced gene expression.[2][3] By inhibiting KDM5B, **GSK467** prevents the removal of these active histone marks, thereby maintaining a transcriptionally permissive chromatin environment and promoting the expression of KDM5B target genes. The inhibitor acts by binding to the 2-oxoglutarate (2-OG) binding pocket within the catalytic JmjC domain of KDM5B, competing with the endogenous cofactor.[1]

The signaling pathway below illustrates the role of KDM5B in transcriptional regulation and the mechanism of inhibition by **GSK467**.

KDM5B Signaling Pathway and GSK467 Inhibition



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Caption: KDM5B demethylates H3K4me3, leading to transcriptional repression. **GSK467** inhibits KDM5B, maintaining active chromatin and gene expression.

# **Experimental Protocols**

The selectivity of **GSK467** was determined using a biochemical assay, typically an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or a similar technology. Below is a generalized protocol for such an assay.

## **AlphaScreen Assay for Histone Demethylase Activity**

This assay measures the demethylation of a biotinylated histone H3 peptide by the respective histone demethylase enzyme.

#### Materials:

- Recombinant histone demethylase enzymes (KDM5B, KDM4C, KDM6A, etc.)
- Biotinylated histone H3K4me3 peptide substrate
- GSK467 and other control compounds
- AlphaScreen Streptavidin Donor Beads
- AlphaScreen Anti-unmethylated H3K4 Antibody Acceptor Beads
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
- Cofactors (e.g., Ascorbate, (NH<sub>4</sub>)<sub>2</sub>Fe(SO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O, α-ketoglutarate)
- 384-well white microplates

#### Procedure:

 Compound Preparation: Prepare serial dilutions of GSK467 and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.





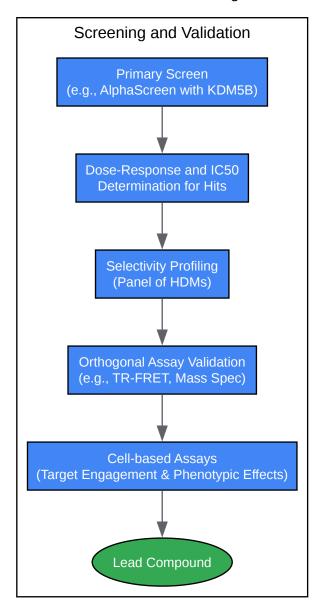


- Enzyme and Substrate Preparation: Dilute the histone demethylase enzymes and the biotinylated H3K4me3 peptide substrate in assay buffer containing the necessary cofactors.
- Reaction Initiation: In a 384-well plate, add the compound dilutions, followed by the enzyme solution. Initiate the demethylation reaction by adding the peptide substrate.
- Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction by adding a solution containing the AlphaScreen Donor and Acceptor beads.
- Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead association. Read the plate on an AlphaScreen-capable plate reader.
- Data Analysis: The AlphaScreen signal is inversely proportional to the enzyme activity.
  Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow for screening and confirming histone demethylase inhibitors.



#### Biochemical Inhibitor Screening Workflow



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- To cite this document: BenchChem. [GSK467: A Potent and Selective Inhibitor of Histone Demethylase KDM5B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606084#cross-reactivity-of-gsk467-with-other-histone-demethylases]

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